2-Bromo-6-tert-butyl-4-iodophenol
Overview
Description
2-Bromo-6-tert-butyl-4-iodophenol is a useful research compound. Its molecular formula is C10H12BrIO and its molecular weight is 355.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Alkylation of Aryl Grignard Reagents
The compound is utilized in the development of catalysts for C-C cross-coupling reactions. Research shows that iron(III) amine-bis(phenolate) complexes, which are structurally related to 2-Bromo-6-tert-butyl-4-iodophenol, act as single-component catalysts for the cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, yielding good to excellent product yields under mild conditions (Qian, Dawe, & Kozak, 2011).
Environmental Science and Analysis
Determination of Bromide in Samples
Techniques have been developed for the detection and quantification of bromide in environmental samples by converting bromide into bromophenols, which are structurally similar to this compound, followed by gas chromatography-mass spectrometry analysis. This method has been applied to various samples including table salt and concentrated hydrochloric acid, demonstrating high tolerance to ionic impurities and acidity (Mishra, Gosain, Jain, & Verma, 2001).
Electrochemistry
Electrochemical Properties in Transformer Oil
2,6-Di-tert-butyl-4-methylphenol (BHT), a compound related to this compound, has been studied for its electrochemical properties in transformer oil. A new method based on differential pulse voltammetry was established for determining BHT content, demonstrating the utility of electrochemical techniques in evaluating antioxidants in industrial applications (Zhou, Bing, Tao, & Song, 2012).
Properties
IUPAC Name |
2-bromo-6-tert-butyl-4-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-10(2,3)7-4-6(12)5-8(11)9(7)13/h4-5,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJMCGGQBQOSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)I)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491368 | |
Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60803-27-2 | |
Record name | 2-Bromo-6-tert-butyl-4-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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